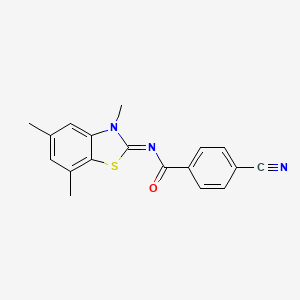
4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which ‘4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide’ is a part of, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-4-cyano-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide:
Antidepressant Applications
Research has shown that derivatives of benzo[d]thiazol-2(3H)-one, similar to the compound , exhibit significant antidepressant effects. These compounds can increase the concentrations of serotonin and norepinephrine, which are crucial neurotransmitters involved in mood regulation . This makes them potential candidates for developing new antidepressant medications.
Anticonvulsant Applications
Benzo[d]thiazol derivatives have also been investigated for their anticonvulsant properties. Studies have demonstrated that certain derivatives can significantly reduce seizure activity, making them promising for the treatment of epilepsy and other seizure disorders . The mechanism involves modulation of neurotransmitter levels and inhibition of abnormal neuronal firing.
Antifungal Applications
Thiazole derivatives, including those structurally related to (Z)-4-cyano-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been synthesized and evaluated for their antifungal activity. These compounds can inhibit the growth of various fungal strains, making them useful in developing antifungal agents for agricultural and medical applications .
Anticancer Applications
The unique structure of benzo[d]thiazol derivatives allows them to interact with various biological targets involved in cancer progression. These compounds have shown potential in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). This makes them valuable in the development of new anticancer therapies .
Antibacterial Applications
Research has indicated that thiazole derivatives possess antibacterial properties, which can be harnessed to combat bacterial infections. These compounds can disrupt bacterial cell wall synthesis and inhibit bacterial enzymes, leading to the development of new antibacterial drugs .
Neuroprotective Applications
Benzo[d]thiazol derivatives have been studied for their neuroprotective effects. These compounds can protect neurons from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes them potential candidates for neuroprotective therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives have been explored in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation, making them useful in treating inflammatory diseases such as arthritis .
Propriétés
IUPAC Name |
4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-8-12(2)16-15(9-11)21(3)18(23-16)20-17(22)14-6-4-13(10-19)5-7-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCXAAZMQWVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)
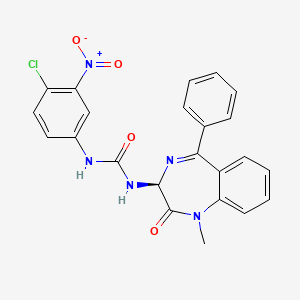
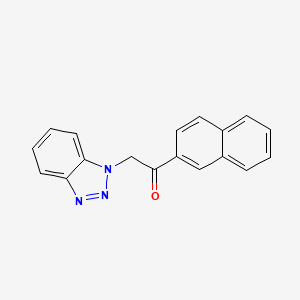
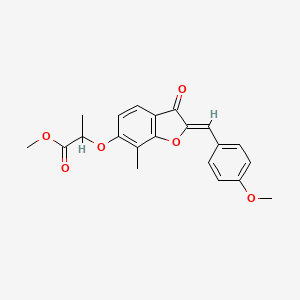
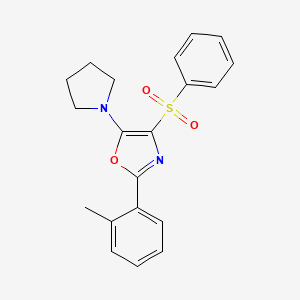
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)
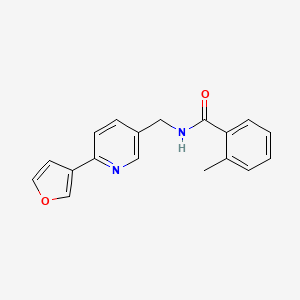
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)
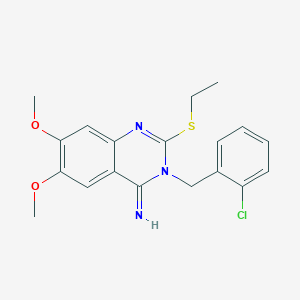
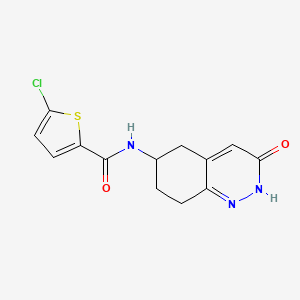
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)